C31H36FN3O4S -

C31H36FN3O4S

Catalog Number: EVT-12597309
CAS Number:
Molecular Formula: C31H36FN3O4S
Molecular Weight: 565.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound with the molecular formula C31H36FN3O4S is known as Lumateperone Tosylate. It is a pharmaceutical compound primarily used in the treatment of psychiatric disorders, particularly schizophrenia. Lumateperone acts as an atypical antipsychotic and has garnered attention for its unique mechanism of action, which distinguishes it from traditional antipsychotic medications.

Source

Lumateperone Tosylate was developed by Intra-Cellular Therapies, Inc. and is marketed under the brand name Caplyta. The compound has been studied extensively for its efficacy and safety profile in clinical trials, leading to its approval by regulatory authorities for therapeutic use.

Classification

Lumateperone Tosylate falls under the category of atypical antipsychotics, which are known for their lower propensity to cause extrapyramidal side effects compared to older antipsychotics. Its classification as a pyrimidine derivative highlights its structural features that contribute to its pharmacological effects.

Synthesis Analysis

Methods

The synthesis of Lumateperone Tosylate involves several key steps:

  1. Alkylation: A key intermediate undergoes alkylation with 4-halo-4'-fluorobutyrophenone.
  2. Resolution: The enantiomeric separation of the compound is performed to isolate the desired stereoisomer.
  3. Formation of Tosylate Salt: The final step involves the reaction with p-toluenesulfonic acid to form the tosylate salt, which enhances solubility and stability for pharmaceutical applications.

Technical Details

The synthesis typically employs organic reactions such as nucleophilic substitution and resolution techniques, ensuring high purity and yield of the final product. The use of solvents and reaction conditions is optimized for efficiency in industrial production.

Molecular Structure Analysis

Structure

The molecular structure of Lumateperone Tosylate can be represented using various chemical notation systems:

  • IUPAC Name: 2-(1,2,3,4-tetrahydro-1-naphthalenyl)-N-(4-fluorophenyl)-N-(p-toluenesulfonyl)acetamide
  • Canonical SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
  • Molecular Weight: 565.7 g/mol

Data

The compound's structural data reveals a complex arrangement that contributes to its pharmacological profile, including multiple aromatic rings and functional groups that facilitate interactions with biological targets.

Chemical Reactions Analysis

Reactions

Lumateperone Tosylate can participate in various chemical reactions:

  • Oxidation: This can lead to the formation of different derivatives or degradation products.
  • Reduction: The compound may be reduced to yield amines or other derivatives.
  • Substitution Reactions: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Technical Details

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride). The reaction conditions are tailored based on desired outcomes, often requiring specific temperatures and solvents.

Mechanism of Action

Process

Lumateperone exhibits a unique mechanism of action that involves:

  • Dopamine Receptor Modulation: It acts as a partial agonist at dopamine D2 receptors, which helps balance dopaminergic activity in the brain.
  • Serotonin Receptor Activity: The compound also interacts with serotonin receptors (5-HT2A) and has effects on other neurotransmitter systems, contributing to its therapeutic effects.

Data

Clinical studies suggest that Lumateperone's multifaceted action on neurotransmitter systems may lead to improved efficacy in treating symptoms of schizophrenia while minimizing side effects commonly associated with antipsychotic medications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lumateperone Tosylate typically appears as a white crystalline powder.
  • Solubility: It exhibits good solubility in organic solvents and moderate solubility in water due to the tosylate salt formation.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but may degrade under extreme temperatures or humidity.
  • Reactivity: Lumateperone Tosylate shows reactivity typical of amides and sulfonates, allowing it to participate in various chemical transformations.
Applications

Scientific Uses

Lumateperone Tosylate has several applications in scientific research:

  • Pharmaceutical Development: It serves as a lead compound for developing new antipsychotic medications with improved safety profiles.
  • Biochemical Studies: Researchers investigate its interactions with neurotransmitter systems to better understand psychiatric disorders.
  • Material Science: Its unique chemical properties may also find applications in developing novel materials or chemical processes.
Introduction to C₃₁H₃₆FN₃O₄S as a Novel Pharmacological Entity

C₃₁H₃₆FN₃O₄S, known scientifically as lumateperone and marketed under the brand name Caplyta, represents a structurally and mechanistically distinctive entity within the class of atypical antipsychotics. Its molecular architecture integrates a fluorophenylbutanone moiety, a piperazine-1-carboxamide core, and a tosylate counterion (added during salt formation to enhance stability and bioavailability), collectively enabling unique multitarget engagement at key cerebral receptors [5] [9]. Approved by the US FDA in December 2019 for schizophrenia and bipolar depression, lumateperone exemplifies the evolution of psychopharmacology toward agents designed for enhanced efficacy and tolerability through polypharmacology [5].

Significance of Multi-Target-Directed Ligands in Neuropsychiatric Therapeutics

Lumateperone epitomizes the modern "multi-target-directed ligand" (MTDL) paradigm, strategically engineered to concurrently modulate serotonin, dopamine, and glutamate neurotransmission—core pathways dysregulated in schizophrenia and mood disorders. Unlike first-generation antipsychotics (e.g., haloperidol), which primarily block D₂ dopamine receptors (causing extrapyramidal side effects), and earlier second-generation agents (e.g., risperidone) with dual D₂/5-HT₂A antagonism, lumateperone employs a triple pharmacodynamic profile: [2] [8]

  • Serotonergic Modulation: Potent antagonist activity at 5-HT₂A receptors (Ki = 0.54 nM), normalizing cortical hyperactivity and mitigating positive symptoms (e.g., hallucinations) while enhancing cognition [2] [8].
  • Dopaminergic Stabilization: Partial agonism at D₁ receptors (Ki = 0.3 nM) in the prefrontal cortex, augmenting dopamine signaling to improve negative symptoms (e.g., anhedonia) and cognitive flexibility. Concurrently, it exhibits lower affinity D₂ antagonism (Ki = 32 nM), minimizing motor side effects [2] [5].
  • Glutamatergic Facilitation: Indirect potentiation of NMDA/AMPA glutamate receptors via 5-HT₂A blockade and D₁ activation, addressing cognitive deficits resistant to conventional antipsychotics [2] [8].

This integrated mechanism circumvents limitations of single-target agents, offering balanced efficacy across symptom domains. Clinical trials confirm significant improvements in PANSS (Positive and Negative Syndrome Scale) scores with minimal weight gain or metabolic disruption—common drawbacks of predecessors like olanzapine [5].

Table 1: Lumateperone’s Multi-Target Engagement Profile

Receptor TargetAffinity (Ki, nM)Primary ActionTherapeutic Outcome
5-HT₂A0.54AntagonistReduces psychosis, enhances cognition
D₁0.3Partial agonistImproves negative symptoms
D₂32Weak antagonistLowers EPS risk
5-HT₁A111ModulatorMood stabilization

Historical Development and Approval Milestones

Lumateperone’s genesis traces to systematic optimization of benzisothiazole-piperazine derivatives by chemists at Intra-Cellular Therapies Inc. Key innovations included: [9]

  • Chiral Resolution: Early synthetic routes yielded racemic mixtures, complicating pharmacological characterization. A breakthrough came with a novel diastereomeric salt crystallization technique using (R)-mandelic acid, enabling isolation of the therapeutically active (R)-enantiomer with >99% enantiomeric excess (ee) [9].
  • One-Pot Synthesis: To streamline manufacturing, a scalable one-pot procedure was developed: enantiopure intermediate 6 (liberated from dihydrochloride salt 14) underwent N-alkylation with 4-chloro-1-(4-fluorophenyl)butan-1-one (7), followed by direct tosylate salt formation, yielding lumateperone tosylate (15) in >99.6% HPLC purity [9].

Regulatory milestones include:

  • 2016: Phase III trials demonstrated superiority over placebo in schizophrenia (PANSS reduction: -4.9 vs. -2.1; p<0.01) [5].
  • 2019: FDA approval for schizophrenia based on short/long-term efficacy and favorable metabolic profile [5].
  • 2021: Expanded approval for bipolar depression, underscoring transdiagnostic utility [5].

Position within Atypical Antipsychotic Classification

Lumateperone occupies a niche within the atypical antipsychotic spectrum, distinguished by its balanced receptor engagement and metabolic neutrality. Its classification highlights:

  • Structural Divergence: Unlike tricyclics (clozapine, olanzapine) or benzisoxazoles (risperidone), lumateperone integrates a tetrahydropyridoisoindole scaffold—a rarity among marketed antipsychotics—optimizing CNS penetration and receptor specificity [9].
  • Receptor Binding Hierarchy: Lumateperone exhibits a preferential affinity gradient: 5-HT₂A > D₁ > D₂ ≈ 5-HT₁A. This contrasts with:
  • Aripiprazole (D₂ partial agonist dominant)
  • Quetiapine (broad H1/muscarinic affinity → sedation)
  • Olanzapine (high H1/5-HT₂C → metabolic dysfunction) [2] [5].
  • Clinical Differentiation: In head-to-head trials, lumateperone showed:
  • Weight Gain: Mean Δ = +1.2 kg (vs. +4.5 kg for olanzapine) [5].
  • Metabolic Stability: No significant LDL/triglyceride elevation (unlike olanzapine/quetiapine) [2].

Table 2: Positioning Lumateperone Among Atypical Antipsychotics

AgentCore StructureKey Pharmacological FeaturesMetabolic Risk
LumateperoneTetrahydropyridoisoindole5-HT₂A≫D₁>D₂, glutamatergic modulationLow
OlanzapineThienobenzodiazepine5-HT₂A/D₂/H₁/mACh antagonismHigh
AripiprazoleQuinolinoneD₂ partial agonism, 5-HT₁A/2A modulationModerate
LurasidoneBenzoisothiazole5-HT₂A/D₂/5-HT₇ antagonism, minimal H1/mACh bindingLow

Lumateperone thus signifies a third wave of antipsychotic innovation—prioritizing multidimensional efficacy and physiological tolerability through precision polypharmacology [2] [5] [8].

Table 3: Nomenclature of C₃₁H₃₆FN₃O₄S

Nomenclature TypeDesignation
IUPAC Name(1R,4R)-N-((1-(4-Fluorophenyl)-1-oxobutan-4-yl)-4-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-7-carboxamide 4-methylbenzenesulfonate
SynonymsLumateperone tosylate; ITI-007 tosylate
Brand NameCaplyta
CAS Registry1181857-50-0 (tosylate salt)

Properties

Product Name

C31H36FN3O4S

IUPAC Name

1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one;4-methylbenzenesulfonic acid

Molecular Formula

C31H36FN3O4S

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

LHAPOGAFBLSJJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.